(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
CAS No.: 14464-68-7
Cat. No.: VC21538470
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14464-68-7 |
---|---|
Molecular Formula | C10H10F3NO2 |
Molecular Weight | 233.19 g/mol |
IUPAC Name | (2S)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Standard InChI | InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 |
Standard InChI Key | BURBNIPKSRJAIQ-QMMMGPOBSA-N |
Isomeric SMILES | C1=CC(=CC(=C1)C(F)(F)F)C[C@@H](C(=O)[O-])[NH3+] |
SMILES | C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N |
Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)[O-])[NH3+] |
Chemical Structure and Properties
Structural Characteristics
(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid belongs to the family of modified phenylalanine derivatives. The compound maintains the fundamental amino acid backbone with an alpha carbon (C2) bonded to a carboxyl group (-COOH), an amino group (-NH₂), a hydrogen atom, and a side chain consisting of a phenyl ring with a trifluoromethyl (-CF₃) substituent at the meta position . The stereospecific "S" configuration at the alpha carbon classifies this as an L-amino acid, which is the configuration found in naturally occurring proteins.
Physicochemical Properties
The physicochemical properties of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid can be inferred from structurally similar compounds. The presence of the trifluoromethyl group significantly influences these properties compared to natural phenylalanine.
Spectroscopic Properties
The trifluoromethyl group provides distinctive spectroscopic characteristics that facilitate identification and analysis. The fluorine atoms create characteristic patterns in NMR spectroscopy, with the trifluoromethyl group typically showing strong signals in ¹⁹F-NMR. The compound's infrared spectrum would display characteristic absorption bands for the carboxylic acid group, primary amine, and C-F stretching vibrations.
Synthesis and Preparation
Key Synthetic Challenges
The synthesis of trifluoromethylated amino acids presents several challenges:
-
Maintaining stereochemical integrity at the alpha carbon during synthesis
-
Selective introduction of the trifluoromethyl group at the meta position
-
Compatibility of protecting groups with reaction conditions
-
Purification and isolation of the final product
Researchers have developed strategies to address these challenges, including the use of masked ketone intermediates and carefully optimized reaction conditions that preserve stereochemistry .
Applications in Research and Development
Pharmaceutical Applications
Trifluoromethylated phenylalanine derivatives serve as valuable building blocks in pharmaceutical development . The unique properties conferred by the trifluoromethyl group make these compounds particularly useful in drug discovery programs. The strategic incorporation of the trifluoromethyl group can:
-
Enhance metabolic stability by preventing oxidative degradation
-
Improve membrane permeability through increased lipophilicity
-
Modify the binding affinity to target proteins
-
Alter the acid-base properties of the molecule
These properties make (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid and related compounds valuable in the development of drugs targeting neurological disorders and other therapeutic areas .
Biochemical Research
In biochemical research, modified amino acids like (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid provide tools for studying protein interactions and enzyme activities . The incorporation of such unnatural amino acids into peptides and proteins enables:
-
Investigation of structure-function relationships
-
Protein folding studies
-
Probing of active site interactions
-
Development of protein labeling techniques
The trifluoromethyl group can serve as a valuable probe in these studies due to its unique electronic properties and the diagnostic value of fluorine in various spectroscopic techniques.
Catalytic Applications
One particularly notable application of trifluoromethylated phenylalanine derivatives is in the field of oxidation catalysis. Research has demonstrated that these compounds can be incorporated into peptides for the in situ generation of dioxiranes, which serve as effective oxidizing agents .
The key features that make these compounds suitable for catalytic applications include:
-
The electron-withdrawing nature of the trifluoromethyl group, which enhances catalytic activity
-
Good stability under reaction conditions
-
Compatibility with peptide synthesis methodologies
-
Tunable reactivity through modification of the aromatic ring substituents
Biological Activity and Physiological Effects
Structure-Activity Relationships
The biological activity of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is significantly influenced by its structural features. The position of the trifluoromethyl group at the meta position of the phenyl ring creates a unique electronic distribution that affects interactions with biological targets. This positioning distinguishes it from other isomers, such as (S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, which has the trifluoromethyl group at the ortho position .
Comparative Analysis with Related Compounds
Structural Analogs
To better understand the unique properties of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, it is valuable to compare it with structurally related compounds:
Functional Differences
The positional isomers and stereoisomers of trifluoromethylated phenylalanine exhibit different properties and applications:
-
Electronic Effects: The meta position of the trifluoromethyl group in (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid creates a distinct electronic distribution compared to the ortho-substituted analog.
-
Stereochemical Implications: The S configuration (L-amino acid) likely makes the compound more compatible with biological systems compared to the R-configured D-isomer, as L-amino acids are predominantly found in natural proteins.
-
Multiple Substitution Effects: The bis-trifluoromethyl derivative [(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid] would exhibit even stronger electron-withdrawing effects, potentially enhancing certain catalytic activities but possibly reducing biocompatibility .
Material Science Applications
Fluorinated Materials
The trifluoromethyl group in (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid contributes to its potential applications in material science. Fluorinated compounds often display unique properties that make them valuable in developing specialized materials :
-
Enhanced chemical resistance
-
Improved thermal stability
-
Unique surface properties
-
Modified optical characteristics
These properties make trifluoromethylated compounds valuable in coatings, polymers, and other advanced materials .
Fluorine Chemistry Contributions
(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid plays a significant role in the broader field of fluorine chemistry. The trifluoromethyl group can modify the properties of other compounds, leading to improved efficacy in various applications . The strategic incorporation of this amino acid into larger molecules can impart the beneficial effects of fluorination while maintaining the structural motifs necessary for specific functions.
Current Research Trends and Future Directions
Emerging Applications
Recent research on trifluoromethylated amino acids suggests several promising directions for future investigation:
-
Peptide-Based Catalysts: The incorporation of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid into peptides could lead to novel catalysts for various chemical transformations, particularly in the field of oxidation chemistry .
-
Drug Discovery: The unique properties of this compound make it valuable in medicinal chemistry programs, particularly those focused on developing drugs with improved metabolic stability and membrane permeability.
-
Protein Engineering: As an unnatural amino acid, (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid could be used to introduce novel functionalities into proteins through site-specific incorporation techniques.
Synthetic Methodology Development
The development of more efficient and stereoselective methods for synthesizing (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid remains an active area of research. Recent advances in cross-coupling chemistry, such as the Negishi coupling approach described for related compounds, offer promising avenues for improvement . Future research may focus on:
-
Catalytic asymmetric synthesis routes
-
Flow chemistry approaches for scalable production
-
Green chemistry methods to reduce environmental impact
-
Chemoenzymatic approaches leveraging biological catalysts
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume